![molecular formula C12H16N2O3 B2512492 3-[(Tert-butylcarbamoyl)amino]benzoic acid CAS No. 501679-02-3](/img/structure/B2512492.png)
3-[(Tert-butylcarbamoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(Tert-butylcarbamoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 501679-02-3 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-{[(tert-butylamino)carbonyl]amino}benzoic acid . It is a white crystalline powder.
Molecular Structure Analysis
The InChI code for “3-[(Tert-butylcarbamoyl)amino]benzoic acid” is 1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-5-8(7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(Tert-butylcarbamoyl)amino]benzoic acid” is a powder . The compound has a molecular weight of 236.27 .Wissenschaftliche Forschungsanwendungen
Gut Function Regulation
3-[(Tert-butylcarbamoyl)amino]benzoic acid, commonly known as benzoic acid, has been identified for its role in regulating gut functions. It is utilized as an antibacterial and antifungal preservative in foods and feeds. Studies have shown that appropriate levels of benzoic acid can promote gut functions, including digestion, absorption, and barrier maintenance by regulating enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. However, excessive administration might impair gut health (Mao et al., 2019).
Pharmacokinetic Analysis
Benzoic acid's pharmacokinetic behavior has been studied across different species, including rats, guinea pigs, and humans, to understand its dietary exposures and interspecies variations. Physiologically-based pharmacokinetic (PBPK) models were developed to predict hepatic metabolism rates and to optimize dosing schemes for various species. These models help in understanding the internal exposures of benzoic acid and reducing the pharmacokinetic component of the interspecies uncertainty factor, thereby improving the safety and efficacy of its use in foods and beverages (Hoffman & Hanneman, 2017).
Potential Alternative to Aspirin
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative to acetylsalicylic acid (ASA or aspirin) due to its preferable COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity. This compound is being explored as a promising candidate for new drug development, providing an alternative with possibly fewer side effects and better efficacy (Tjahjono et al., 2022).
Anti-inflammatory and Antioxidant Agents
Benzofused thiazole derivatives, synthesized through the reaction of appropriate carboxylic acid, have been evaluated for in vitro antioxidant and anti-inflammatory activities. These derivatives have shown potential activity against various reactive radical species, indicating their role as alternative antioxidant and anti-inflammatory agents. The study highlights the importance of structural variations of these compounds in their bioactivity and the potential for further therapeutic development (Raut et al., 2020).
Environmental Implications and Health Effects
Studies have addressed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) like benzoic acid and its derivatives. These compounds, while effective in retarding oxidative reactions in various products, have raised concerns regarding their safety and potential health impacts. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or even carcinogenic effects. Understanding the environmental behaviors, human exposure pathways, and potential health effects of these compounds is crucial for their safe use and for minimizing their environmental impact (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(tert-butylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-5-8(7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSQGPMOHWZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
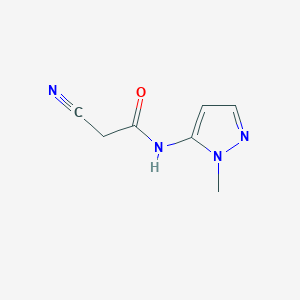
![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)

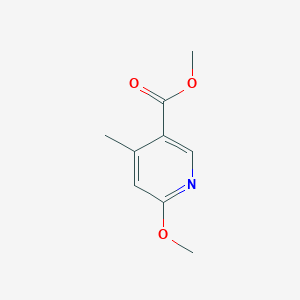
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)
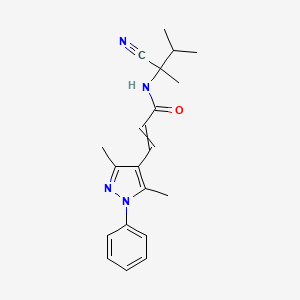

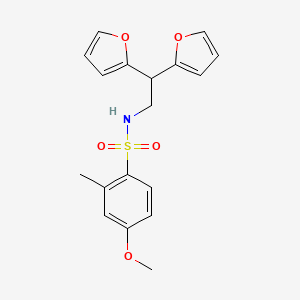
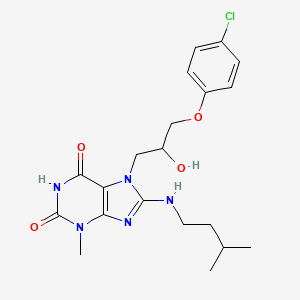
![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)